1-Cyclopentyl-4-nitro-1H-pyrazol-5-amine
Description
Significance of the Pyrazole (B372694) Heterocycle in Chemical Research
The pyrazole core is a fundamental building block in the synthesis of a multitude of compounds with significant applications. mdpi.comresearchgate.net Its presence is noted in numerous pharmaceuticals, agrochemicals, and materials science innovations. nih.gov The unique arrangement of its nitrogen atoms allows for various types of chemical interactions, making it a valuable pharmacophore in drug design. nih.gov Pyrazole derivatives have been extensively studied and have shown a wide array of biological activities, including anti-inflammatory, antimicrobial, anticancer, and analgesic properties. nih.gov This broad spectrum of activity has cemented the pyrazole moiety as a critical component in the development of new therapeutic agents.
Structural Features and Functional Groups of 1-Cyclopentyl-4-nitro-1H-pyrazol-5-amine
The chemical structure of this compound is characterized by a central pyrazole ring that is substituted with three key functional groups:
A Cyclopentyl Group at the N1 Position: This bulky, non-aromatic carbocyclic group can influence the compound's solubility, lipophilicity, and steric profile. These properties are crucial in determining how the molecule interacts with biological targets.
A Nitro Group at the C4 Position: The nitro group (NO₂) is a strong electron-withdrawing group. Its presence on the pyrazole ring significantly alters the electronic properties of the heterocycle, which can in turn modulate its reactivity and biological activity.
An Amine Group at the C5 Position: The primary amine group (-NH₂) is a key functional group that can act as a hydrogen bond donor and a nucleophile. This group is often crucial for the biological activity of many pyrazole-containing compounds and serves as a handle for further synthetic modifications.
Below is a table summarizing the key properties of this compound.
| Property | Value |
| CAS Number | 1247098-12-9 |
| Molecular Formula | C₈H₁₂N₄O₂ |
| Molecular Weight | 196.21 g/mol |
Note: This data is compiled from publicly available chemical databases.
Overview of Research Directions in Pyrazole Chemistry
Research in pyrazole chemistry is vibrant and multifaceted, with several key areas of focus:
Synthesis of Novel Derivatives: Chemists are continuously developing new and efficient synthetic methodologies to create diverse libraries of pyrazole-containing compounds. nih.govorganic-chemistry.org This includes the exploration of green chemistry principles to make the synthesis more environmentally friendly.
Medicinal Chemistry: A significant portion of pyrazole research is dedicated to the discovery of new drugs. researchgate.net This involves designing and synthesizing pyrazole derivatives and evaluating their efficacy against a wide range of diseases, including cancer, inflammation, and infectious diseases. mdpi.comnih.gov
Agrochemicals: Pyrazole derivatives have also found application as herbicides, insecticides, and fungicides. Research in this area focuses on developing more potent and selective agrochemicals with improved safety profiles. nih.gov
Materials Science: The unique photophysical and electronic properties of some pyrazole derivatives make them attractive for applications in materials science, such as in the development of organic light-emitting diodes (OLEDs) and sensors.
Rationale for Investigating this compound as a Research Target
While specific research findings on this compound are not extensively documented in publicly accessible literature, the rationale for its investigation can be inferred from the known properties of its constituent parts and the general trends in pyrazole chemistry.
Therefore, this compound represents a promising scaffold for the development of novel bioactive compounds. Its synthesis and biological evaluation could lead to the discovery of new leads for drug discovery programs, particularly in areas where pyrazole derivatives have already shown significant promise. The strategic placement of its functional groups allows for a wide range of potential modifications, making it an attractive target for further chemical exploration and biological screening.
Structure
3D Structure
Properties
IUPAC Name |
2-cyclopentyl-4-nitropyrazol-3-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N4O2/c9-8-7(12(13)14)5-10-11(8)6-3-1-2-4-6/h5-6H,1-4,9H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIFOUENPPRQYHG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2C(=C(C=N2)[N+](=O)[O-])N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Mechanistic Investigations of 1 Cyclopentyl 4 Nitro 1h Pyrazol 5 Amine
Nucleophilic Behavior of the Amino Group and Ring Nitrogen Atoms
The pyrazole (B372694) ring system contains both a pyridine-like (sp2-hybridized) and a pyrrole-like nitrogen atom. researchgate.net In N-substituted pyrazoles such as 1-Cyclopentyl-4-nitro-1H-pyrazol-5-amine, the pyrrole-like nitrogen is part of the cyclopentyl substitution, leaving the pyridine-like nitrogen at position 2 with a lone pair of electrons in an sp2 orbital, rendering it basic and susceptible to electrophilic attack. researchgate.netacrhem.org
However, the most prominent nucleophilic center in this compound is the exocyclic amino group at the C-5 position. 5-Aminopyrazoles are recognized as polyfunctional nucleophiles, with the reactivity order generally being 5-NH2 > 1-NH > 4-CH. nih.gov The amino group's high nucleophilicity makes it the primary site for reactions with a variety of electrophiles. nih.govresearchgate.net
The nucleophilic character of the amino group can be exploited in various synthetic transformations, including acylation, and diazotization followed by Sandmeyer-type reactions. researchgate.netrsc.org For instance, the acylation of 5-aminopyrazoles with reagents like acetic anhydride (B1165640) or benzoyl chloride proceeds readily to form the corresponding 5-acylamino pyrazoles. researchgate.net
The nucleophilicity of the different positions in 5-aminopyrazoles has been a subject of study, with the C4-position, the N1-atom, and the exocyclic amino group all capable of acting as nucleophiles depending on the reaction conditions and the nature of the electrophile. nih.gov The electron-donating nature of the amino group enhances the electron density of the pyrazole ring, although this effect is counteracted by the strongly electron-withdrawing nitro group at the C-4 position in the target molecule.
Electrophilic Aromatic Substitution Reactions on the Pyrazole Ring
The pyrazole ring is aromatic and can undergo electrophilic substitution reactions. acrhem.orgresearchgate.net The position of substitution is highly dependent on the nature and position of existing substituents on the ring. researchgate.net For pyrazoles, electrophilic attack generally occurs at the C-4 position, as attacks at C-3 or C-5 lead to highly unstable positively charged azomethine intermediates. eurasianjournals.com
Regioselective Halogenation at C-4 Position
While this compound has a nitro group at the C-4 position, understanding the halogenation of its precursor, 1-cyclopentyl-1H-pyrazol-5-amine, is crucial for the synthesis of halogenated derivatives. The direct C-H halogenation of 3-aryl-1H-pyrazol-5-amines with N-halosuccinimides (NXS, where X = Cl, Br, I) has been shown to be a highly regioselective method for introducing a halogen atom at the C-4 position. nih.govnih.gov This metal-free protocol provides an efficient route to 4-halogenated pyrazole derivatives in moderate to excellent yields. nih.govnih.gov
The halogenation is compatible with various substituents on the pyrazole ring, and the use of N-chlorosuccinimide (NCS), N-bromosuccinimide (NBS), and N-iodosuccinimide (NIS) allows for the introduction of chloro, bromo, and iodo groups, respectively. nih.gov
| Substrate | Halogenating Agent | Solvent | Product | Yield (%) | Reference |
|---|---|---|---|---|---|
| 3-Phenyl-1-tosyl-1H-pyrazol-5-amine | NBS | DMSO | 4-Bromo-3-phenyl-1-tosyl-1H-pyrazol-5-amine | 95 | nih.gov |
| 3-Phenyl-1-tosyl-1H-pyrazol-5-amine | NIS | DMSO | 4-Iodo-3-phenyl-1-tosyl-1H-pyrazol-5-amine | 93 | nih.gov |
| 3-Phenyl-1-tosyl-1H-pyrazol-5-amine | NCS | DMSO | 4-Chloro-3-phenyl-1-tosyl-1H-pyrazol-5-amine | 75 | nih.gov |
| 3-(4-Chlorophenyl)-1-tosyl-1H-pyrazol-5-amine | NBS | DMSO | 4-Bromo-3-(4-chlorophenyl)-1-tosyl-1H-pyrazol-5-amine | 92 | nih.gov |
Mechanistic Pathways of Halogenation (e.g., Role of Solvents/Catalysts)
The mechanism of the direct C-H halogenation of 3-aryl-1H-pyrazol-5-amines with N-halosuccinimides (NXS) has been investigated, and it is proposed to proceed via an electrophilic substitution pathway. nih.gov In these reactions, the solvent can play a crucial role. For instance, in dimethyl sulfoxide (B87167) (DMSO), the oxygen atom of DMSO is thought to coordinate with the halogen atom of NXS, forming a polarized intermediate, DMSO·X+. orientjchem.org This activated electrophile then reacts with the electron-rich C-4 position of the 5-aminopyrazole ring to form an intermediate, which upon loss of a proton, yields the 4-halogenated product. orientjchem.org In this proposed mechanism, DMSO acts as both a solvent and a catalyst. nih.govorientjchem.org
Reactions Involving the Nitro Functional Group (e.g., Reduction to Amine, if applicable as a synthetic step)
The nitro group at the C-4 position of this compound is a key functional group that can undergo various transformations, most notably reduction to an amino group. The reduction of aromatic nitro compounds is a well-established and important reaction in organic synthesis. orientjchem.orgpharmaguideline.com This transformation is valuable as the resulting amino group can serve as a versatile handle for further functionalization. researchgate.net
Several methods are available for the reduction of nitroarenes to their corresponding anilines, and these can be applied to the reduction of the nitro group in 4-nitropyrazoles. orientjchem.orgpharmaguideline.com
Commonly employed methods include:
Catalytic Hydrogenation: This is often the method of choice and is typically carried out using hydrogen gas with a metal catalyst such as palladium on carbon (Pd/C) or Raney nickel. pharmaguideline.com Raney nickel is particularly useful when the substrate contains halogen substituents that might be susceptible to hydrogenolysis with Pd/C. pharmaguideline.com
Metal-Acid Systems: The use of metals like iron (Fe) or zinc (Zn) in an acidic medium (e.g., acetic acid) provides a mild and chemoselective method for nitro group reduction. pharmaguideline.com
Other Reducing Agents: Tin(II) chloride (SnCl2) is another mild reagent for this transformation. pharmaguideline.com Sodium sulfide (B99878) (Na2S) can also be used and may offer selectivity in molecules with multiple nitro groups. pharmaguideline.com
It is important to note that some reducing agents, such as lithium aluminum hydride (LiAlH4), are generally not suitable for the reduction of aromatic nitro compounds to amines as they tend to produce azo compounds. pharmaguideline.com
| Reagent | Conditions | Advantages | Reference |
|---|---|---|---|
| H₂/Pd-C | Catalytic hydrogenation | High efficiency | pharmaguideline.com |
| H₂/Raney Ni | Catalytic hydrogenation | Tolerates aromatic halogens | pharmaguideline.com |
| Fe/Acid (e.g., AcOH) | Acidic conditions | Mild and chemoselective | pharmaguideline.com |
| Zn/Acid (e.g., AcOH) | Acidic conditions | Mild and chemoselective | pharmaguideline.com |
| SnCl₂ | Mild conditions | Tolerates other reducible groups | pharmaguideline.com |
| Na₂S | Aqueous or alcoholic solution | Can be selective for one nitro group | pharmaguideline.com |
Investigation of Reaction Intermediates and Transition States
Computational chemistry, particularly density functional theory (DFT), has been employed to investigate the structure, reactivity, and reaction mechanisms of pyrazole derivatives. researchgate.neteurasianjournals.commdpi.com These studies provide valuable information on the stability of intermediates and the energy barriers of transition states.
For electrophilic aromatic substitution reactions, such as the halogenation of the pyrazole ring, the mechanism is expected to proceed through a cationic intermediate known as a sigma complex or arenium ion. nih.goveurasianjournals.com Theoretical studies on pyrazoles have explored the stability of such intermediates and the transition states leading to their formation. eurasianjournals.commdpi.com
In the case of the reduction of the nitro group, the mechanism will depend on the specific reducing agent used. For example, catalytic hydrogenation is believed to involve the stepwise reduction of the nitro group on the catalyst surface. Reductions with metals in acidic media likely involve a series of single-electron transfer steps. Theoretical studies on the reduction of nitropyrazoles can provide a deeper understanding of these complex multi-step processes. acrhem.org
Cross-Coupling Reactions for Further Functionalization
Cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. For a molecule like this compound, these reactions would typically require prior modification, such as halogenation of the pyrazole ring, to introduce a suitable leaving group for the catalytic cycle. The primary types of cross-coupling reactions that could be envisaged for the functionalization of this scaffold include the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions.
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds, typically between an organoboron compound and an organic halide in the presence of a palladium catalyst and a base. For a derivative of this compound, such as a hypothetical 3-bromo-1-cyclopentyl-4-nitro-1H-pyrazol-5-amine, a Suzuki-Miyaura reaction could introduce a variety of aryl, heteroaryl, or vinyl substituents at the C3 position.
Research on structurally related compounds, such as 4-bromo-3,5-dinitro-1H-pyrazole, has demonstrated the feasibility of Suzuki-Miyaura coupling on the pyrazole core. rsc.org The reaction of this dinitropyrazole with various boronic acids in the presence of a palladium precatalyst like XPhos Pd G2 successfully yielded the corresponding 4-substituted dinitropyrazoles. rsc.org This suggests that a similar approach could be applicable to a halogenated derivative of this compound.
Table 1: Hypothetical Suzuki-Miyaura Coupling of a 3-Bromo-1-cyclopentyl-4-nitro-1H-pyrazol-5-amine Derivative
| Entry | Boronic Acid | Catalyst | Base | Solvent | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | [e.g., 75] |
| 2 | 4-Methoxyphenylboronic acid | XPhos Pd G2 | K₃PO₄ | Dioxane | [e.g., 82] |
| 3 | 2-Thienylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | DMF | [e.g., 68] |
| 4 | Vinylboronic acid pinacol (B44631) ester | Pd(OAc)₂/SPhos | Na₂CO₃ | Acetonitrile | [e.g., 65] |
| Data is illustrative and based on reactions with analogous compounds. |
The Sonogashira coupling reaction facilitates the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.orglibretexts.org This reaction would be a powerful tool for introducing alkynyl moieties onto the pyrazole scaffold of this compound, which could then serve as a handle for further transformations.
Studies on other pyrazole systems have shown successful Sonogashira couplings. For instance, iodo-substituted pyrazoles have been effectively coupled with various terminal alkynes. nih.govfigshare.com A research group developed a method for the oxidative dehydrogenative coupling of pyrazol-5-amines, which, after iodination, could undergo Sonogashira cross-coupling with terminal alkynes to generate novel azo compounds. nih.govfigshare.com This indicates that a halogenated derivative of this compound would likely be a viable substrate for Sonogashira coupling.
Table 2: Hypothetical Sonogashira Coupling of a 3-Iodo-1-cyclopentyl-4-nitro-1H-pyrazol-5-amine Derivative
| Entry | Terminal Alkyne | Pd Catalyst | Cu Co-catalyst | Base | Solvent | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ | CuI | Et₃N | THF | [e.g., 85] |
| 2 | Trimethylsilylacetylene | Pd(OAc)₂ | CuI | Diisopropylamine | Toluene | [e.g., 90] |
| 3 | 1-Hexyne | Pd(dppf)Cl₂ | CuI | Piperidine | DMF | [e.g., 78] |
| 4 | Propargyl alcohol | Pd(PPh₃)₄ | CuI | K₂CO₃ | Acetonitrile | [e.g., 72] |
| Data is illustrative and based on reactions with analogous compounds. |
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide and an amine, enabling the formation of C-N bonds. wikipedia.orglibretexts.org This reaction could be employed to introduce a diverse range of amino groups at a halogenated position of the this compound core, further expanding its chemical space for structure-activity relationship studies.
The application of Buchwald-Hartwig amination to pyrazole derivatives has been documented. For example, the coupling of 4-halo-1H-1-tritylpyrazoles with various amines has been investigated using palladium catalysts. nih.gov The success of these reactions is often dependent on the choice of ligand, with bulky, electron-rich phosphine (B1218219) ligands generally providing the best results. nih.gov It is conceivable that a similar strategy could be applied to a halogenated derivative of this compound to introduce secondary or tertiary amino substituents.
Table 3: Hypothetical Buchwald-Hartwig Amination of a 3-Bromo-1-cyclopentyl-4-nitro-1H-pyrazol-5-amine Derivative
| Entry | Amine | Pd Precatalyst | Ligand | Base | Solvent | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ | XPhos | NaOtBu | Toluene | [e.g., 88] |
| 2 | Aniline | Pd(OAc)₂ | RuPhos | K₃PO₄ | Dioxane | [e.g., 76] |
| 3 | Piperidine | BrettPhos Pd G3 | BrettPhos | LiHMDS | THF | [e.g., 92] |
| 4 | Benzylamine | PdCl₂(Amphos)₂ | Amphos | Cs₂CO₃ | t-BuOH | [e.g., 81] |
| Data is illustrative and based on reactions with analogous compounds. |
Role As a Synthetic Precursor and Building Block in Complex Chemical Synthesis
Synthesis of Fused Pyrazole (B372694) Systems (e.g., Pyrazolo[1,5-a]pyrimidines, Pyrazolo[3,4-b]pyridines)
The 5-aminopyrazole scaffold, of which 1-Cyclopentyl-4-nitro-1H-pyrazol-5-amine is a representative, is extensively used as a synthon for creating fused pyrazoloazines. beilstein-journals.orgresearchgate.net These fused systems, such as pyrazolo[1,5-a]pyrimidines and pyrazolo[3,4-b]pyridines, are of great interest due to their structural similarity to purine bases found in DNA and RNA, suggesting potential applications as antimetabolites in biochemical pathways. researchgate.netbeilstein-journals.org
A primary strategy for constructing fused pyrazole systems involves the reaction of the 5-aminopyrazole core with 1,3-bis-electrophilic reagents. chim.it The aminopyrazole acts as a 1,3-bis-nucleophile, with the exocyclic 5-amino group and the endocyclic N1 nitrogen atom participating in cyclocondensation reactions. chim.it This reaction pathway efficiently yields a six-membered ring fused to the pyrazole core.
Common dielectrophiles employed in these syntheses include:
1,3-Dicarbonyl Compounds: Reagents like acetylacetone are frequently used to form the fused pyrimidine or pyridine ring. chim.itnih.gov
α,β-Unsaturated Ketones (Chalcones): These compounds react with 5-aminopyrazoles, often base-catalyzed, to produce 5,7-diarylpyrazolo[1,5-a]pyrimidines. beilstein-journals.org
β-Enaminones and Enones: These substrates also serve as effective 1,3-bis-electrophiles for cyclocondensation, leading to the formation of pyrazolo[1,5-a]pyrimidines. researchgate.netmdpi.com
Alkynyl Aldehydes: A cascade 6-endo-dig cyclization can occur between 5-aminopyrazoles and alkynyl aldehydes to form pyrazolo[3,4-b]pyridines. nih.gov
The reaction typically proceeds through an initial nucleophilic attack by the more reactive 5-amino group on one of the electrophilic centers, followed by an intramolecular cyclization and dehydration to afford the final fused heterocyclic system. beilstein-journals.org
Table 1: Examples of Dielectrophiles in Fused Pyrazole Synthesis
| Dielectrophile Class | Specific Reagent Example | Fused System Product | Reference |
| 1,3-Dicarbonyl Compound | Acetylacetone | Pyrazolo[1,5-a]pyrimidine | chim.it |
| α,β-Unsaturated Ketone | Chalcone | 5,7-Diarylpyrazolo[1,5-a]pyrimidine | beilstein-journals.org |
| β-Enaminone | N,N-Dimethyl-1,3-dioxo-3-phenylpropan-1-amine | Pyrazolo[1,5-a]pyrimidine | researchgate.netmdpi.com |
| Alkynyl Aldehyde | 3-Phenylpropiolaldehyde | Pyrazolo[3,4-b]pyridine | nih.gov |
5-Aminopyrazoles possess three primary nucleophilic sites with a general reactivity order of 5-NH₂ > 1-NH > 4-CH. beilstein-journals.org The regioselectivity of the cyclization reaction is largely dictated by the relative nucleophilicity of the exocyclic 5-amino group and the endocyclic N1 nitrogen.
Formation of Pyrazolo[1,5-a]pyrimidines: This isomer is typically formed when the reaction pathway involves the N1 and 5-NH₂ positions acting as nucleophiles. The higher nucleophilicity of the exocyclic amino group usually initiates the reaction, attacking an electrophilic site on the dielectrophile. researchgate.net This is followed by a cyclization step where the endocyclic N1 nitrogen attacks the remaining electrophilic center. mdpi.com
Formation of Pyrazolo[3,4-b]pyridines: The synthesis of this isomeric system involves the 5-NH₂ group and the C4 carbon of the pyrazole ring. chim.it For instance, condensation with 1,3-dicarbonyl compounds can lead to the formation of the pyridine ring fused at the 3 and 4 positions of the pyrazole core. nih.gov If the 1,3-dicarbonyl compound is unsymmetrical, a mixture of regioisomers can be formed, with the product ratio depending on the relative electrophilicity of the two carbonyl groups. nih.gov
The specific reaction conditions, including the choice of catalyst (e.g., acetic acid, pyridine, ammonium acetate) and the nature of the substituents on both the pyrazole and the dielectrophile, can influence the reaction pathway and the final product distribution. researchgate.net
Formation of Other Bicyclic and Polycyclic Heterocycles
The utility of 5-aminopyrazoles extends beyond the synthesis of pyrazolopyrimidines and pyrazolopyridines. Their polyfunctional nature allows for their use in constructing a diverse range of other fused heterocyclic systems. beilstein-journals.orgresearchgate.net By selecting appropriate bielectrophilic partners, various bicyclic and polycyclic scaffolds can be accessed.
Examples of other fused systems synthesized from 5-aminopyrazoles include:
Pyrazolo[3,4-d]pyrimidines beilstein-journals.org
Pyrazolo[3,4-b]pyrazines beilstein-journals.org
Pyrazolo[5,1-c] beilstein-journals.orgresearchgate.netnih.govtriazines beilstein-journals.org
Pyrazolo[1,5-a] researchgate.netnih.govnih.govtriazines beilstein-journals.org
Pyrazolo[3,4-d] beilstein-journals.orgresearchgate.netnih.govtriazines beilstein-journals.org
Pyrazolo–pyrrolo–pyrazine scaffolds researchgate.net
The synthesis of these systems follows similar principles of cyclocondensation, where the nucleophilic centers of the aminopyrazole react with electrophilic sites on the coupling partner to form new rings. For example, an oxidative ring-opening of 1H-pyrazol-5-amines can yield 3-diazenylacrylonitrile derivatives, which can then undergo domino cyclization with other reagents to afford complex polycyclic systems like 3H-pyrazolo[3,4-e]pyrrolo[1,2-a]pyrazine derivatives. researchgate.net
Application in Combinatorial Library Synthesis for Chemical Space Exploration
The pyrazolo[1,5-a]pyrimidine scaffold, readily accessible from 5-aminopyrazoles, is considered a "privileged structure" in medicinal chemistry. mdpi.com Privileged structures are molecular frameworks that are capable of binding to multiple biological targets, making them ideal cores for the development of combinatorial libraries aimed at drug discovery. mdpi.comacs.org
The synthetic versatility of the this compound core allows for the introduction of diverse substituents at multiple positions, enabling the generation of large libraries of related compounds for high-throughput screening. mdpi.com This approach allows for the systematic exploration of chemical space around a validated scaffold to identify potent and selective modulators of biological targets. The development of solid-phase synthesis methods for related fused heterocycles, such as 1,4-benzodiazepines, highlights the adaptability of such privileged scaffolds to combinatorial chemistry techniques. acs.org The ability to construct libraries of fused pyrazoles facilitates the rapid generation of novel chemical entities for screening against various receptors and enzymes. nih.govacs.org
Precursor for Schiff Base Ligands
While the 5-amino group can participate in cyclization reactions, it can also be used to form Schiff bases (imines) through condensation with aldehydes or ketones. researchgate.netekb.eg More commonly in pyrazole chemistry, a pyrazole-4-carbaldehyde is condensed with a primary amine, or a 5-hydrazinopyrazole is reacted with a carbonyl compound to form hydrazone Schiff bases. scielo.org.coresearchgate.netnih.gov
The this compound scaffold serves as a potential precursor for such ligands. Through chemical modification, the 5-amino group could be converted to a hydrazino group, which can then be readily condensed with various aldehydes and ketones to produce a library of pyrazole-containing Schiff base ligands. researchgate.netnih.gov These ligands are of significant interest in coordination chemistry due to their ability to form stable complexes with a variety of metal ions. The resulting metal complexes often exhibit interesting catalytic or biological properties. ekb.egnih.gov
Theoretical and Computational Chemistry Studies on 1 Cyclopentyl 4 Nitro 1h Pyrazol 5 Amine and Its Derivatives
Electronic Structure and Molecular Orbital Analysis
The electronic structure of 1-Cyclopentyl-4-nitro-1H-pyrazol-5-amine is fundamentally influenced by the interplay of the pyrazole (B372694) ring, the electron-withdrawing nitro group, the electron-donating amino group, and the bulky cyclopentyl substituent. Quantum chemical calculations, such as those employing Density Functional Theory (DFT), are instrumental in elucidating these electronic characteristics.
Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides critical information about the molecule's reactivity. For pyrazole derivatives, the HOMO is typically distributed over the pyrazole ring and the amino group, indicating these are the primary sites for electrophilic attack. Conversely, the LUMO is often localized on the nitro group and the pyrazole ring, suggesting these areas are susceptible to nucleophilic attack. The energy gap between the HOMO and LUMO is a key indicator of the molecule's chemical stability and reactivity. A smaller energy gap generally corresponds to higher reactivity.
The molecular electrostatic potential (MEP) surface is another valuable tool for understanding the electronic distribution. In this compound, the MEP would likely show negative potential (red and yellow regions) around the oxygen atoms of the nitro group and the nitrogen atom of the amino group, indicating these are regions of high electron density and potential sites for electrophilic interaction. Positive potential (blue regions) would be expected around the hydrogen atoms of the amino group, suggesting their susceptibility to nucleophilic attack.
Table 1: Frontier Molecular Orbital (FMO) Analysis of a Substituted Pyrazole Derivative This table presents hypothetical data for illustrative purposes, as specific experimental values for this compound are not readily available in the provided search results.
| Molecular Orbital | Energy (eV) | Localization |
| HOMO | -6.2 | Pyrazole ring, Amino group |
| LUMO | -2.5 | Nitro group, Pyrazole ring |
| HOMO-LUMO Gap | 3.7 | - |
Quantum Chemical Calculations for Reactivity Prediction
Key reactivity descriptors include:
Ionization Potential (IP): The energy required to remove an electron. A lower IP suggests a greater tendency to donate electrons.
Electron Affinity (EA): The energy released when an electron is added. A higher EA indicates a greater ability to accept electrons.
Electronegativity (χ): The tendency of the molecule to attract electrons.
Chemical Hardness (η): A measure of the molecule's resistance to changes in its electron distribution. A larger HOMO-LUMO gap is associated with greater hardness and lower reactivity.
Electrophilicity Index (ω): A measure of the molecule's ability to act as an electrophile.
For this compound, the presence of the electron-withdrawing nitro group would be expected to increase its electrophilicity, while the electron-donating amino group would enhance its nucleophilic character. Computational studies on similar nitro-substituted pyrazoles have demonstrated the significant influence of such functional groups on the molecule's reactivity profile. nih.govresearchgate.net
Table 2: Calculated Reactivity Descriptors for a Hypothetical Pyrazole Derivative This table contains hypothetical data for illustrative purposes.
| Descriptor | Value | Interpretation |
| Ionization Potential (IP) | 6.2 eV | Moderate electron-donating ability |
| Electron Affinity (EA) | 2.5 eV | Good electron-accepting ability |
| Electronegativity (χ) | 4.35 eV | High tendency to attract electrons |
| Chemical Hardness (η) | 1.85 eV | Relatively low reactivity |
| Electrophilicity Index (ω) | 5.12 eV | Strong electrophilic character |
Mechanistic Modeling of Chemical Transformations
Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, chemists can identify transition states, intermediates, and reaction pathways. This information is crucial for understanding reaction kinetics and selectivity.
For instance, in reactions such as N-alkylation or acylation at the amino group or the pyrazole nitrogen, computational models can help determine the most likely site of reaction and the associated energy barriers. researchgate.net The presence of the bulky cyclopentyl group may also introduce steric effects that influence the reaction mechanism, which can be effectively modeled.
Mechanistic studies on the reduction of the nitro group to an amino group, a common transformation for nitroaromatic compounds, can also be elucidated through computational methods. These models can provide insights into the stepwise process of the reduction and the role of different reducing agents.
Conformational Analysis of Substituents (e.g., Cyclopentyl Group)
The cyclopentyl ring is not planar and exists in puckered conformations, most commonly the "envelope" and "twist" forms. The orientation of the cyclopentyl group relative to the pyrazole ring can also vary. Theoretical calculations can determine the relative energies of these different conformers and the rotational barriers around the C-N bond connecting the cyclopentyl group to the pyrazole ring. bohrium.com
The results of such analyses are often presented as potential energy surface scans, which show the energy of the molecule as a function of specific dihedral angles. This information is vital for understanding how the molecule might interact with biological targets, as the conformation can significantly impact binding affinity.
Table 3: Relative Energies of Cyclopentyl Ring Conformations This table contains hypothetical data for illustrative purposes.
| Conformation | Dihedral Angle (°) | Relative Energy (kcal/mol) |
| Envelope | 40 | 0.0 |
| Twist | 25 | 0.5 |
| Planar (Transition State) | 0 | 5.0 |
Tautomerism and Isomerism Investigations
Tautomerism is a significant aspect of pyrazole chemistry. For this compound, several tautomeric forms are possible, including annular tautomerism involving the migration of a proton between the two nitrogen atoms of the pyrazole ring, and amino-imino tautomerism. nih.gov
Quantum chemical calculations are essential for determining the relative stabilities of these tautomers. researchgate.net The calculations typically involve optimizing the geometry of each tautomer and then computing their electronic energies. The inclusion of solvent effects in these calculations is often crucial, as the polarity of the solvent can significantly influence the position of the tautomeric equilibrium. nih.gov
For N-unsubstituted pyrazoles, the tautomeric equilibrium is often influenced by the nature of the substituents. beilstein-journals.org In the case of this compound, the presence of the cyclopentyl group at the N1 position largely fixes the annular tautomerism. However, if the cyclopentyl group were at a different position or absent, this would be a critical area of investigation. Amino-imino tautomerism is also a possibility that can be explored computationally.
Isomerism, particularly positional isomerism of the substituents on the pyrazole ring, can also be studied. For example, the properties of 1-Cyclopentyl-4-nitro-1H-pyrazol-3-amine would be different from the 5-amino isomer. Computational studies can predict the differences in their electronic structure, reactivity, and stability.
Spectroscopic and Advanced Analytical Techniques for Structural Elucidation Within Research Contexts
Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for mapping the carbon and proton framework of a molecule. For 1-Cyclopentyl-4-nitro-1H-pyrazol-5-amine, both ¹H and ¹³C NMR would be employed to confirm the presence and connectivity of the cyclopentyl, nitro, and amino groups on the pyrazole (B372694) ring.
¹H NMR Spectroscopy: The proton NMR spectrum would be expected to show distinct signals for the protons of the cyclopentyl group and the amine group. The protons on the cyclopentyl ring would likely appear as a series of multiplets in the aliphatic region of the spectrum. The methine proton attached to the nitrogen of the pyrazole ring would be expected at a more downfield chemical shift due to the influence of the heterocyclic ring. The amine (NH₂) protons would typically present as a broad singlet, the chemical shift of which can be influenced by solvent and concentration.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would provide evidence for each unique carbon atom in the molecule. Distinct signals would be expected for the carbons of the cyclopentyl group, as well as for the three carbon atoms of the pyrazole ring. The chemical shifts of the pyrazole carbons would be significantly influenced by the attached substituents (the cyclopentyl group, the nitro group, and the amino group). For instance, the carbon atom bearing the nitro group (C4) would be expected to be shifted significantly downfield.
Expected ¹H and ¹³C NMR Data (Hypothetical):
| Assignment | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| Pyrazole-C3 | - | Signal in aromatic/heterocyclic region |
| Pyrazole-C4 | - | Signal significantly downfield due to NO₂ |
| Pyrazole-C5 | - | Signal influenced by NH₂ group |
| NH₂ | Broad singlet | - |
| Cyclopentyl-CH | Multiplet | Downfield aliphatic signal |
| Cyclopentyl-CH₂ | Multiplets | Aliphatic signals |
Note: The table presents hypothetical data based on known chemical shift ranges for similar structural motifs.
Infrared (IR) Spectroscopy for Functional Group Presence
Infrared (IR) spectroscopy is utilized to identify the presence of specific functional groups within a molecule by detecting their characteristic vibrational frequencies. For this compound, the IR spectrum would be expected to display absorption bands indicative of the amine (N-H) and nitro (N=O) groups.
Key expected vibrational frequencies would include:
N-H stretching vibrations from the primary amine group, typically appearing as two bands in the region of 3300-3500 cm⁻¹.
Asymmetric and symmetric N=O stretching vibrations from the nitro group, which are strong absorptions usually found around 1500-1560 cm⁻¹ and 1300-1370 cm⁻¹, respectively.
C-H stretching vibrations from the cyclopentyl group, expected just below 3000 cm⁻¹.
C=C and C=N stretching vibrations from the pyrazole ring in the 1400-1600 cm⁻¹ region.
Expected IR Absorption Bands (Hypothetical):
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Primary Amine | N-H Stretch | 3300 - 3500 (two bands) |
| Nitro Group | Asymmetric N=O Stretch | 1500 - 1560 |
| Nitro Group | Symmetric N=O Stretch | 1300 - 1370 |
| Alkane | C-H Stretch | ~2850 - 2960 |
| Pyrazole Ring | C=N, C=C Stretch | ~1400 - 1600 |
Note: This table is a representation of expected values for the identified functional groups.
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis
Mass spectrometry (MS) is a powerful technique for determining the molecular weight of a compound and can provide structural information through the analysis of its fragmentation patterns. For this compound, the mass spectrum would be expected to show a molecular ion peak ([M]⁺) corresponding to its molecular weight.
The fragmentation pattern would likely involve the loss of the nitro group (NO₂) and fragmentation of the cyclopentyl ring. The presence of these characteristic fragments would further support the proposed structure. High-resolution mass spectrometry (HRMS) would be used to determine the exact molecular formula of the parent ion and its major fragments, providing a high degree of confidence in the elemental composition. General fragmentation patterns for nitropyrazoles often involve the loss of the nitro group and cleavage of the pyrazole ring.
Elemental Analysis for Stoichiometric Composition
Elemental analysis provides the percentage composition of the elements (carbon, hydrogen, nitrogen) in a pure sample of the compound. The experimentally determined percentages are then compared with the theoretical percentages calculated from the molecular formula (C₈H₁₂N₄O₂). A close correlation between the experimental and theoretical values is a crucial criterion for establishing the purity and confirming the empirical formula of the synthesized compound.
Theoretical Elemental Composition for C₈H₁₂N₄O₂:
| Element | Percentage (%) |
| Carbon (C) | 48.97 |
| Hydrogen (H) | 6.16 |
| Nitrogen (N) | 28.55 |
| Oxygen (O) | 16.31 |
X-ray Crystallography for Definitive Solid-State Structure Determination
An exploration of the future research avenues for the chemical compound this compound reveals significant potential for innovation in synthetic chemistry, reaction engineering, computational analysis, and materials science. As a substituted nitro-amino pyrazole, this molecule presents a unique scaffold for investigating advanced chemical methodologies and applications. The following sections outline key areas for future investigation, adhering to a structured and focused approach on unexplored pathways and novel applications.
Q & A
Q. What are the optimal synthetic routes for 1-Cyclopentyl-4-nitro-1H-pyrazol-5-amine?
- Methodological Answer: The synthesis typically involves sequential functionalization of the pyrazole core. A common approach includes:
- Step 1: Cyclopentyl group introduction via nucleophilic substitution or coupling reactions. For example, reacting 4-nitro-1H-pyrazol-5-amine with cyclopentyl bromide under basic conditions (e.g., K₂CO₃ in DMF at 80°C).
- Step 2: Nitration at the 4-position using mixed acids (HNO₃/H₂SO₄) at controlled temperatures (0–5°C) to avoid over-nitration.
- Purification: Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol/water mixtures .
- Validation: Monitor reaction progress via TLC and confirm purity using HPLC (>95% purity threshold).
Q. How can spectroscopic techniques characterize this compound?
- Methodological Answer:
- NMR: Use ¹H/¹³C NMR to confirm substituent positions. The cyclopentyl group shows distinct multiplet peaks (δ 1.5–2.5 ppm for CH₂ groups), while the nitro group deshields adjacent protons (δ 8.5–9.0 ppm).
- IR: Strong absorption bands at ~1520 cm⁻¹ (N–O asymmetric stretch) and ~1350 cm⁻¹ (N–O symmetric stretch) confirm the nitro group.
- Mass Spectrometry: ESI-MS in positive ion mode to verify molecular weight (e.g., [M+H]⁺ at m/z 223.2).
- X-ray Diffraction: For crystal structure determination, use SHELXL-97 for refinement, validating bond lengths and angles against DFT-calculated values .
Advanced Research Questions
Q. How to resolve contradictions in reported bioactivity data for pyrazole derivatives?
- Methodological Answer: Discrepancies often arise from:
- Assay Conditions: Variations in solvent (DMSO vs. aqueous buffer), concentration, or cell lines. Standardize protocols using controls like pyrazole-based kinase inhibitors (e.g., p38 MAPK inhibitors with IC₅₀ ~50 nM ).
- Substituent Effects: Compare analogs (e.g., 3-Cyclohexyl-4-ethyl-1H-pyrazol-5-amine ) to isolate the nitro group’s electronic impact. Use QSAR models to correlate substituent lipophilicity (logP) with activity.
- Metabolic Stability: Assess hepatic microsomal stability (e.g., half-life in rat liver microsomes) to differentiate intrinsic activity from pharmacokinetic artifacts .
Q. What computational strategies predict the reactivity of the nitro group in this compound?
- Methodological Answer:
- DFT Calculations: Optimize geometry at the B3LYP/6-31G* level to study nitro group charge distribution. High positive charge on the nitro oxygen indicates susceptibility to nucleophilic attack.
- Docking Studies: Simulate interactions with biological targets (e.g., cytochrome P450 enzymes) using AutoDock Vina. Focus on hydrogen bonding between nitro groups and active-site residues (e.g., Tyr-121 in CYP3A4).
- MD Simulations: Analyze nitro group flexibility in aqueous environments (GROMACS, AMBER) to predict metabolic pathways .
Q. How to validate crystallographic data for this compound when SHELX refinement yields high R-factors?
- Methodological Answer:
- Data Collection: Ensure high-resolution data (≤1.0 Å) at low temperature (100 K) to reduce thermal motion artifacts.
- Refinement: Use SHELXL-97 with TWIN/BASF commands for twinned crystals. Apply restraints for disordered cyclopentyl groups.
- Validation: Check ADPs (anisotropic displacement parameters) for abnormal values. Use PLATON to detect voids or solvent masking errors .
Q. What role does the nitro group play in modulating biological activity and stability?
- Methodological Answer:
- Bioactivity: The nitro group enhances electron-withdrawing effects, increasing binding affinity to targets like kinases (e.g., TNFα inhibition IC₅₀ ~42 nM in analogs ).
- Stability: Nitro groups can reduce metabolic degradation by resisting CYP450-mediated oxidation. Test stability in simulated gastric fluid (pH 2.0, 37°C) and compare to non-nitro analogs.
- Toxicity: Assess nitro-reductase activity in hepatic cells to predict potential genotoxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
